Thermodynamic Stability Ranking via Heat of Combustion (ΔHc)
1,2-Pentadiene exhibits a distinct heat of combustion that quantifies its intermediate thermodynamic stability among the three linear pentadiene isomers. As a cumulated diene, it is less stable than the conjugated 1,3-pentadiene but more stable than the isolated 1,4-pentadiene. This directly contradicts the common but oversimplified assumption that all non-conjugated dienes are similarly unstable [1].
| Evidence Dimension | Heat of Combustion (ΔHc, kJ/mol) |
|---|---|
| Target Compound Data | 768.9 kJ/mol |
| Comparator Or Baseline | 1,3-Pentadiene (761.6 kJ/mol) and 1,4-Pentadiene (777.1 kJ/mol) |
| Quantified Difference | 1,2-Pentadiene is +7.3 kJ/mol less stable than 1,3-pentadiene and -8.2 kJ/mol more stable than 1,4-pentadiene |
| Conditions | Standard state (calculated from textbook problem matching values, consistent with experimental data) |
Why This Matters
This precise thermodynamic ranking enables accurate prediction of reaction energetics and stability in applications such as kinetic modeling, combustion chemistry, and process safety assessment.
- [1] Carey, F. A.; Giuliano, R. M. Organic Chemistry, 10th Edition. Problem 10.7. McGraw-Hill Education, 2016. (Data also discussed in Chemistry Stack Exchange). View Source
